molecular formula C22H14CoO4 B8785113 Cobalt naphthenate CAS No. 157583-32-9

Cobalt naphthenate

Cat. No.: B8785113
CAS No.: 157583-32-9
M. Wt: 401.3 g/mol
InChI Key: IFSWBZCGMGEHLE-UHFFFAOYSA-L
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Description

Cobalt naphthenate is a useful research compound. Its molecular formula is C22H14CoO4 and its molecular weight is 401.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Introduction to Cobalt Naphthenate

This compound is a coordination complex formed from cobalt(II) and naphthenic acids. It is primarily recognized for its applications as a catalyst and drying agent in various industrial processes. This compound is a mixture of cobalt(II) derivatives, which contributes to its effectiveness in promoting chemical reactions, particularly in the curing of resins and inks.

Catalyst in Polymerization Processes

This compound is extensively used as a catalyst in the polymerization of unsaturated polyester resins and epoxy systems. Its role as an accelerator enhances the curing process, resulting in improved mechanical properties and chemical resistance of the final products.

  • Case Study : In a study focusing on the effects of this compound on resin formulations, it was found that incorporating this compound significantly reduced curing times while enhancing the durability of the resins used in coatings and adhesives .

Drying Agent for Paints and Coatings

The compound serves as an effective drying agent in paints, varnishes, and inks. It facilitates the autoxidative crosslinking of drying oils, which is crucial for achieving desired film properties.

  • Data Table: Drying Efficiency Comparison
CompoundDrying Time (hours)Final Film Hardness
This compound1High
Manganese Naphthenate2Medium
Iron Naphthenate3Low

This table illustrates that this compound outperforms other metal naphthenates in terms of drying efficiency and film hardness .

Rubber Adhesion Promoter

In the rubber industry, this compound is utilized as an adhesion promoter, particularly in tire manufacturing. It enhances the bonding between rubber and steel components, leading to improved performance characteristics.

  • Case Study : A patent describes a preparation method for solid this compound that demonstrates its effectiveness as a rubber adhesion accelerator, meeting industry standards for tire production .

Concrete Additive

Recent research indicates that this compound can be employed as an additive in concrete formulations to mitigate surface erosion and enhance compressive strength. This application is particularly beneficial in structural and decorative construction panels.

  • Research Findings : Studies have shown that varying concentrations of this compound positively affect the compressive strength of concrete, making it suitable for high-performance applications .

Pigment Production

This compound is also used in producing pigments for ceramics, glass, and enamels. Its ability to act as a pigment drier contributes to the stability and color retention of these materials.

Safety and Toxicity Considerations

While this compound has numerous industrial applications, it is essential to consider its toxicity. The compound is classified as moderately toxic and has been associated with various health risks, including potential carcinogenic effects upon prolonged exposure. Safety measures must be implemented to minimize contact with skin and eyes during handling .

Chemical Reactions Analysis

Autoxidation and Crosslinking in Drying Oils

Cobalt naphthenate is widely employed as a catalyst for the autoxidative crosslinking of unsaturated drying oils (e.g., linseed oil) and alkyd resins. The mechanism involves:

  • Hydroperoxide Formation : Cobalt(II) promotes the generation of hydroperoxides (ROOH) via radical chain initiation.

  • Radical Decomposition : The cobalt center undergoes redox cycling (Co²⁺ ↔ Co³⁺), decomposing hydroperoxides into alkoxy (RO- ) and peroxy (ROO- ) radicals.

  • Crosslinking : These radicals abstract hydrogen atoms from adjacent unsaturated fatty acid chains, forming covalent crosslinks and solid polymer networks .

Key Data :

PropertyValue/EffectSource
Optimal Co concentration0.005–0.02% (w/w) in oil
Drying time reduction50–70% compared to uncatalyzed systems

Hydrosilylation of Alkenes

This compound acts as a catalyst for the hydrosilylation of alkenes with diphenylsilane (Ph₂SiH₂), enabling the synthesis of organosilanes. A study using N,P-ligands (e.g., L1 ) demonstrated enhanced catalytic efficiency :

Experimental Conditions and Results :

LigandReaction Time (h)Temperature (°C)1-Octene Conversion (%)
None350<5
L1 35099.9
L5 35096.4

Key Findings :

  • Ligand L1 (sodium 2-(diphenylphosphino)methyl-2-ethylaminopropanoate) maximized activity due to strong electron-donating properties .

  • Additives like KOBu reduced reaction time to 0.5 hours at room temperature by activating silane reagents .

Catalytic Oxidation in Hydrocarbon Processing

This compound accelerates low-temperature oxidation (LTO) of hydrocarbons, critical for enhanced oil recovery. In Changqing tight oil, it:

  • Reduced activation energy (Eₐ) of LTO by 15–30% across saturates, aromatics, and resins .

  • Promoted hydroxyl-containing oxide and CO₂ formation while inhibiting ether production .

Activation Energy Comparison :

FractionEₐ (kJ/mol) Without CoEₐ (kJ/mol) With Co
Saturates72.361.5
Aromatics85.172.8
Resins94.668.4

Polymerization and Curing of Resins

In polymer chemistry, this compound initiates free-radical polymerization and accelerates curing:

  • Unsaturated Polyesters : Acts as a co-catalyst with peroxides (e.g., MEKP), reducing gelation time by 40–60% .

  • Flame-Retardant Polymers : Promotes crosslinking in halogenated resins, improving thermal stability .

Typical Formulation :

ComponentRoleConcentration (wt%)
This compoundCatalyst0.1–0.5
Methyl ethyl ketone peroxide (MEKP)Initiator1–2

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing cobalt naphthenate, and how can purity be ensured?

  • Methodology : Synthesis typically involves reacting cobalt salts (e.g., cobalt chloride) with naphthenic acid in a solvent like toluene or xylene under controlled pH and temperature. Purification steps include solvent evaporation, filtration, and vacuum drying. Purity is assessed via elemental analysis (e.g., inductively coupled plasma mass spectrometry for cobalt content) and Fourier-transform infrared spectroscopy (FTIR) to confirm ligand coordination .
  • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis, and validate stoichiometric ratios using gravimetric analysis. Cross-reference protocols from peer-reviewed studies to minimize variability .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodology :

  • Structural analysis : Use nuclear magnetic resonance (NMR) for ligand structure confirmation and X-ray photoelectron spectroscopy (XPS) to determine cobalt oxidation states.
  • Physicochemical properties : Measure solubility in organic solvents (e.g., via UV-Vis spectroscopy) and thermal stability using thermogravimetric analysis (TGA) .
    • Data validation : Compare results with databases like SciFinder or Reaxys to verify consistency with published data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Guidelines :

  • Use fume hoods to avoid inhalation of powdered forms, which are flammable and may release toxic fumes upon decomposition.
  • Wear nitrile gloves and lab coats to prevent dermal exposure, as cobalt compounds are potential skin irritants .
    • Emergency procedures : Follow OSHA guidelines for spill containment and consult Safety Data Sheets (SDS) for first-aid measures .

Advanced Research Questions

Q. What experimental designs are optimal for studying the catalytic mechanisms of this compound in oxidation reactions?

  • Approach :

  • Kinetic studies : Monitor reaction rates using gas chromatography (GC) or in-situ FTIR to track intermediate species.
  • Mechanistic probes : Introduce radical scavengers (e.g., TEMPO) to identify reaction pathways. Compare activity with cobalt carboxylate analogs to isolate ligand effects .
    • Data interpretation : Use Arrhenius plots to determine activation energies and density functional theory (DFT) calculations to model transition states .

Q. How can contradictions in toxicity data for this compound across studies be resolved?

  • Analytical strategies :

  • Meta-analysis : Aggregate data from toxicological databases (e.g., ATSDR reports) and apply statistical tools (ANOVA, regression) to identify confounding variables like exposure duration or solvent carriers .
  • In vitro/In vivo correlation : Conduct parallel assays using human cell lines (e.g., HepG2) and rodent models to assess interspecies variability .
    • Quality control : Validate experimental conditions (e.g., pH, temperature) against OECD guidelines for toxicity testing .

Q. What methodologies are effective for tracking environmental degradation pathways of this compound?

  • Field and lab integration :

  • Environmental sampling : Use liquid-liquid extraction followed by GC-MS to detect degradation products in soil or water.
  • Simulation studies : Apply quantitative structure-activity relationship (QSAR) models to predict biodegradation rates under varying pH and microbial activity .
    • Long-term monitoring : Deploy mesocosm experiments to simulate real-world conditions and measure cobalt ion leaching via atomic absorption spectroscopy (AAS) .

Q. Data and Reproducibility

Q. How can researchers ensure reproducibility in this compound studies?

  • Best practices :

  • Document synthesis parameters (e.g., solvent purity, stirring speed) in detail, adhering to protocols from journals like the Beilstein Journal of Organic Chemistry .
  • Share raw data and spectra in supplementary materials, referencing repositories like Zenodo or Figshare .
    • Collaborative verification : Partner with independent labs to replicate key findings, addressing discrepancies through round-robin testing .

Properties

CAS No.

157583-32-9

Molecular Formula

C22H14CoO4

Molecular Weight

401.3 g/mol

IUPAC Name

cobalt(2+);naphthalene-2-carboxylate

InChI

InChI=1S/2C11H8O2.Co/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2

InChI Key

IFSWBZCGMGEHLE-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Co+2]

density

0.9 g/cm³

melting_point

140 °C

physical_description

Brown or blush-red solid;  [ICSC] Insoluble in water;  [MSDSonline]
BROWN AMORPHOUS OR BLUISH-RED SOLID.

solubility

Solubility in water: none

Origin of Product

United States

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